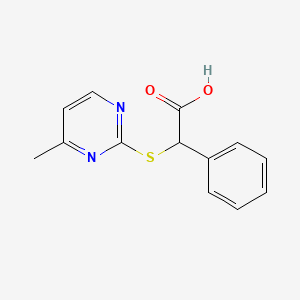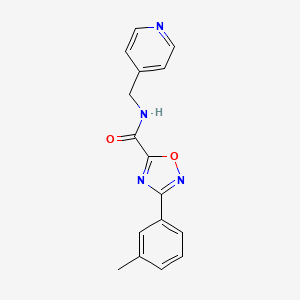![molecular formula C19H24N4O B5339990 N-(2-ethylphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B5339990.png)
N-(2-ethylphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Substitution Reactions: The pyridine ring is introduced through a nucleophilic substitution reaction.
Acylation: The final step involves the acylation of the piperazine derivative with 2-ethylphenyl acetic acid under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Using large reactors to carry out the synthesis in multiple steps.
Continuous Flow Chemistry: For more efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the ethyl group or the piperazine ring.
Reduction: Reduction reactions may target the pyridine ring or other unsaturated sites.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products depend on the specific reactions but can include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Potential therapeutic agent for conditions like anxiety, depression, or other neurological disorders.
Industry: Used in the synthesis of other chemical compounds or materials.
Mecanismo De Acción
The mechanism of action for this compound would involve:
Molecular Targets: Likely targets include neurotransmitter receptors or enzymes.
Pathways: It may modulate signaling pathways involved in neurological functions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-ethylphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanamide
- N-(2-methylphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide
Uniqueness
- Structural Differences : The presence of the ethyl group and the specific positioning of the pyridine ring.
- Pharmacological Profile : Unique interactions with biological targets compared to similar compounds.
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-2-16-7-3-4-8-17(16)21-19(24)15-22-11-13-23(14-12-22)18-9-5-6-10-20-18/h3-10H,2,11-15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCONCUXFVSNPKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(tetrahydrofuran-2-ylmethyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5339911.png)
![(3aS*,6aR*)-5-(cyclobutylcarbonyl)-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5339916.png)
![N-[2-(butanoylamino)phenyl]-4-propoxybenzamide](/img/structure/B5339930.png)

![3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5339937.png)
![N-[2-(isopropylamino)-2-oxoethyl]-8-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B5339944.png)
![N-methyl-2-oxo-2-{2-[2-(2-thienyl)ethyl]piperidin-1-yl}ethanamine](/img/structure/B5339947.png)


![3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5339967.png)

![Methyl 4-(morpholin-4-yl)-3-[(phenylacetyl)amino]benzoate](/img/structure/B5339975.png)


